n-Benzylmethanesulfonamide

Description

Significance of Sulfonamide Derivatives in Organic Synthesis and Medicinal Chemistry

The sulfonamide functional group (-SO2NHR) is a cornerstone in the fields of organic synthesis and medicinal chemistry. Current time information in Bangalore, IN.acs.org Compounds bearing this moiety have demonstrated a vast array of biological activities, establishing them as a critical class of therapeutic agents. core.ac.uk The initial breakthrough of sulfonamides as antibacterial drugs, such as Prontosil, paved the way for the development of a multitude of derivatives with diverse pharmacological applications. acs.org

Beyond their well-known antimicrobial properties, sulfonamide derivatives are integral to the treatment of a wide range of conditions. Current time information in Bangalore, IN. They are employed as diuretics, hypoglycemics, anti-inflammatory agents, and for the management of glaucoma. Current time information in Bangalore, IN.acs.org The versatility of the sulfonamide group stems from its ability to mimic the transition state of various enzymatic reactions and to bind effectively to biological targets. core.ac.uk This has led to their investigation and use as anticancer, antiviral, and anticonvulsant agents.

In the realm of organic synthesis, sulfonamides are valuable intermediates and building blocks. core.ac.uk Their synthesis, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a robust and well-established transformation. The development of novel and more efficient methods for creating sulfonamides continues to be an active area of research, highlighting their unabated importance in the synthesis of complex organic molecules and potential drug candidates. Current time information in Bangalore, IN.

Overview of N-Benzylmethanesulfonamide as a Model Compound and Synthetic Intermediate

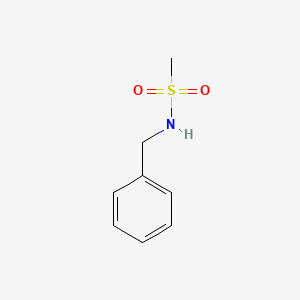

This compound (C8H11NO2S) has emerged as a significant compound in academic research, primarily utilized as a model substrate and a versatile synthetic intermediate. Its simple, well-defined structure, featuring a benzyl (B1604629) group attached to a methanesulfonamide (B31651) core, makes it an ideal candidate for studying and optimizing new chemical reactions.

As a model compound , this compound is frequently employed in the development of novel catalytic systems. For instance, in the exploration of manganese-catalyzed N-alkylation reactions, it serves as a benchmark substrate to evaluate the efficiency and scope of the catalyst. acs.org Researchers use it to establish optimal reaction conditions that can then be applied to more complex sulfonamides. Similarly, it has been used in studies of copper-catalyzed N-alkylation reactions with benzylic alcohols, where it demonstrated high conversion rates. ionike.com Its reactivity has also been explored in cross-dehydrogenative coupling reactions, further showcasing its utility in methodological studies. nih.gov

As a synthetic intermediate , this compound is a valuable precursor for the synthesis of more complex molecules. It is a key starting material for producing ynamides (alkyne-amides), which are important building blocks in their own right, participating in cycloaddition reactions and the formation of various heterocyclic compounds. bham.ac.uk Furthermore, derivatives of this compound have been investigated in the context of creating potential enzyme inhibitors, such as those targeting Aurora-A kinase, by incorporating it into larger, more complex molecular frameworks. acs.org Its role as a foundational piece in the construction of diverse chemical architectures underscores its importance in synthetic organic chemistry. ulisboa.pt

The following table summarizes key reactions where this compound has been utilized, highlighting its role as both a model compound and a synthetic intermediate.

| Reaction Type | Catalyst/Reagents | Product Type | Role of this compound |

| N-Alkylation | Manganese Pincer Complex | N-Alkylated Sulfonamides | Model Substrate |

| N-Alkylation | Copper(II) Acetate/K2CO3 | N-Alkylated Sulfonamides | Model Substrate |

| Ynamide Synthesis | Copper(I) Iodide/Cs2CO3 | Ynamides | Synthetic Intermediate |

| Cross-Dehydrogenative Coupling | NaH/PhI(OAc)2 | C-N Coupled Products | Model Substrate |

The synthesis of this compound itself is well-documented, often achieved through the reaction of benzylamine (B48309) with methanesulfonyl chloride. This straightforward preparation further enhances its appeal as a readily accessible starting material for a variety of research applications.

| Synthesis Method | Reactants | Yield |

| Sulfonylation | Benzylamine, Methanesulfonyl Chloride | High |

| Manganese-Catalyzed N-Alkylation | Methanesulfonamide, Benzyl Alcohol | 85% acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-benzylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZKJABGOSPYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284360 | |

| Record name | n-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-45-5 | |

| Record name | N-(Phenylmethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36910 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of N Benzylmethanesulfonamide and Analogues

Reaction Pathways in Sulfur-Nitrogen (S-N) Bond Formation

The construction of the sulfur-nitrogen (S-N) bond is the defining step in the synthesis of sulfonamides. For N-benzylmethanesulfonamide, the most conventional pathway involves the reaction of a primary or secondary amine with a sulfonyl chloride. wikipedia.org This reaction is a cornerstone of sulfonamide synthesis and is widely employed due to its efficiency and the ready availability of starting materials.

A primary method for synthesizing this compound is the reaction between benzylamine (B48309) and methanesulfonyl chloride. epfl.ch This transformation is typically conducted in the presence of a base, such as triethylamine (B128534) or an excess of the benzylamine starting material, to neutralize the hydrochloric acid generated during the reaction. epfl.chua.edu The reaction proceeds readily, affording the product in high yield. epfl.ch

An alternative mechanistic pathway for S-N bond formation, particularly in reactions of sulfonyl chlorides with alcohols, is believed to proceed through a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org This intermediate is generated via an E1cb elimination from methanesulfonyl chloride upon treatment with a base like triethylamine. The sulfene is then trapped by a nucleophile, such as an amine, to form the sulfonamide. While more commonly discussed in the context of reactions with alcohols, this pathway represents a potential alternative to direct nucleophilic substitution for S-N bond formation under specific basic conditions. wikipedia.org

Modern methods for S-N bond formation also include cross-dehydrogenative coupling reactions, which create the bond by forming two new bonds from N-H and S-H precursors, representing an atom-economical approach. rsc.org

| Reactants | Key Reagents/Conditions | Primary Mechanism | Reference |

|---|---|---|---|

| Benzylamine + Methanesulfonyl Chloride | Triethylamine or excess Benzylamine | Nucleophilic Substitution | epfl.ch |

| Neopentylamine + Methanesulfonyl Chloride | Excess Amine | Nucleophilic Substitution | ua.edu |

| Alcohol + Methanesulfonyl Chloride | Triethylamine | Elimination-Addition (via Sulfene intermediate) | wikipedia.org |

| Thiol + N-H Compound | Oxidant/Catalyst | Cross-Dehydrogenative Coupling | rsc.org |

Electron Transfer Mechanisms in Catalytic Sulfonylation

Catalytic methods have emerged as powerful tools for forming sulfonamides, often proceeding through mechanisms distinct from classical pathways. Electron transfer processes, particularly single-electron transfer (SET), are central to many of these modern transformations.

A prominent example is the dual copper- and aldehyde-catalyzed C-H sulfonylation of benzylamines. acs.orgnih.gov This reaction does not form the S-N bond but rather a C-S bond at the ortho-position of the benzylamine, generating a γ-sulfonyl amine. The mechanism provides significant insight into electron transfer involving sulfonamide precursors. Computational and experimental studies indicate that a key step is the oxidation of a sulfinate salt (e.g., MeSO₂Na) to a sulfonyl radical (RSO₂•) via a single-electron transfer process mediated by a Cu(II) catalyst. acs.orgnih.govresearchgate.net This sulfonyl radical then combines with an organocopper intermediate to form the final product. researchgate.net

The entire catalytic cycle can be further advanced using electrochemical methods. chemrxiv.org A triple catalytic system has been developed that combines a copper organometallic cycle for C-H activation, an aldehyde transient directing group for imine formation, and a ferrocenium (B1229745) salt as an electrocatalyst. chemrxiv.org This mediated electrolysis approach facilitates the efficient regeneration of the active Cu(II) catalyst, overcoming challenges associated with conventional chemical oxidants. chemrxiv.org

Proton-coupled electron transfer (PCET) represents another advanced mechanism relevant to the reactivity of sulfonamide analogues. nih.gov In this process, an electron and a proton are removed in a single, concerted step. This has been used to homolytically cleave strong N-H bonds in amides to generate amidyl radicals, which can then participate in C-H functionalization reactions. nih.gov While demonstrated for amides, the PCET principle offers a powerful strategy for activating otherwise inert bonds in systems related to this compound. nih.govnih.gov

| Catalytic System | Electron Transfer Process | Key Intermediate | Application | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ / 2-hydroxynicotinaldehyde (B1277654) / MnO₂ | Single-Electron Transfer (SET) | Sulfonyl radical (RSO₂•) | C(sp²)–H Sulfonylation of Benzylamines | acs.orgnih.gov |

| Cu(OAc)₂ / Aldehyde TDG / Ferrocenium (Electrochemical) | Mediated Electrolysis (SET) | Cu(III) intermediate | C(sp²)–H Sulfonylation of Benzylamines | chemrxiv.org |

| Iridium Photocatalyst / Phosphate Base | Proton-Coupled Electron Transfer (PCET) | Amidyl Radical | C-H Alkylation of N-alkyl amides | nih.gov |

| Cu / N-fluorobenzenesulfonimide (NFSI) | Radical-Relay (HAT) | Cu/˙NSI Adduct | Benzylic C–H Functionalization | nih.gov |

Protonation and Nucleophilic Substitution Mechanisms in Sulfonamide Formation

The classic synthesis of this compound from methanesulfonyl chloride and benzylamine proceeds through a nucleophilic substitution mechanism at the sulfur center. wikipedia.orgepfl.ch This pathway is analogous to nucleophilic acyl substitution at a carbonyl carbon. masterorganicchemistry.comnih.gov The reaction is initiated by the attack of the nucleophilic nitrogen atom of benzylamine on the highly electrophilic sulfur atom of methanesulfonyl chloride.

A base is crucial for the success of this reaction. ua.edu Without a base, the hydrochloric acid (HCl) byproduct would protonate the starting benzylamine, converting it into its non-nucleophilic ammonium (B1175870) salt and halting the reaction. Typically, a tertiary amine like triethylamine (NEt₃) is added as an acid scavenger. epfl.ch Alternatively, using a twofold excess of the starting amine (e.g., benzylamine) can achieve the same goal, where one equivalent acts as the nucleophile and the second acts as the base. ua.edu

In related reactions, protonation can be used to activate a poor leaving group. youtube.com For example, in substitutions involving alcohols, protonation of the hydroxyl group converts it into water, a much better leaving group. This principle of proton-mediated activation is fundamental in many nucleophilic substitution reactions under acidic conditions. youtube.com

Radical Reaction Pathways in Sulfonamide Synthesis

Beyond traditional two-electron pathways, radical reactions offer a distinct and powerful avenue for the synthesis and transformation of sulfonamides. These pathways often involve the generation of highly reactive radical intermediates that enable challenging bond formations.

One major radical pathway involves the generation of sulfonyl radicals (RSO₂•). As discussed in the context of electron transfer, these radicals can be formed from sodium sulfinate salts through a copper-catalyzed single-electron transfer (SET). acs.orgnih.gov Once formed, the sulfonyl radical can engage in various transformations, such as addition to a metal-carbon bond in a cupracycle to achieve C-H sulfonylation. researchgate.net The reactivity of sulfonyl radicals is also harnessed in photocatalytic processes, where they can be made to insert into C-N bonds or participate in other complex cascades. chemrxiv.org

A second important pathway involves the generation of nitrogen-centered radicals from sulfonamide precursors. The Hofmann-Löffler-Freytag reaction is a classic example where an N-haloamide is homolytically cleaved to produce a nitrogen-centered radical, which can then perform an intramolecular hydrogen atom transfer (HAT) from an unactivated C-H bond. nih.gov Modern photoredox catalysis has expanded this concept, enabling the generation of amidyl radicals from simple, unfunctionalized N-H bonds through processes like proton-coupled electron transfer (PCET). nih.gov These nitrogen-centered radicals are key intermediates for directed C-H functionalization, allowing for the synthesis of complex nitrogen-containing molecules. nih.govbeilstein-journals.org

The choice of precursor and reaction conditions dictates the type of radical generated and its subsequent reactivity, providing a versatile toolkit for synthetic chemists.

| Radical Species | Precursor | Generation Method | Application | Reference |

|---|---|---|---|---|

| Sulfonyl Radical (RSO₂•) | Sodium Sulfinate | Cu(II)-catalyzed SET | C-H Sulfonylation | acs.orgnih.gov |

| N-Sulfonimidyl Radical (˙NSI) | N-Fluorobenzenesulfonimide (NFSI) | Cu(I)/NFSI Reaction | C-H Cyanation/Azidation | nih.gov |

| Amidyl Radical | N-Alkyl Amide | Photocatalysis (PCET) | Hofmann-Löffler-Freytag Type Reactions | nih.gov |

| Carbon-centered Radical | NHPI Ester | Visible-light Photocatalysis | Giese-type Additions | nih.gov |

Chemo- and Regioselectivity in this compound Transformations

Achieving chemo- and regioselectivity is a paramount goal in organic synthesis, enabling the precise modification of complex molecules. The this compound scaffold and its analogues offer multiple reactive sites, making the control of selectivity a critical area of investigation.

Regioselectivity is prominently demonstrated in C-H functionalization reactions. In the dual copper- and aldehyde-catalyzed sulfonylation of benzylamines, a transiently formed imine acts as a directing group, guiding the functionalization exclusively to the ortho C(sp²)-H bond of the benzyl (B1604629) ring. acs.orgnih.gov No sulfonylation is observed at the more distal aryl group in N-benzyl substituted examples, nor does it compete with other potentially coordinating groups like esters or ethers. acs.org This high level of regiocontrol showcases the power of transient directing group strategies. In contrast, other catalytic systems can be tuned to target different positions. For example, some photocatalytic methods are highly selective for the N-benzylic C(sp³)-H bond, leading to α-arylation products. rsc.org The choice between functionalizing the aromatic C(sp²)-H bond versus the benzylic C(sp³)-H bond is a key challenge, and the outcome is determined by the specific mechanism, whether it be directed metallation or a radical hydrogen atom transfer (HAT). acs.orgnih.gov

Chemoselectivity involves differentiating between various functional groups within a molecule. In the context of this compound analogues, reactions can be performed that selectively modify one part of the molecule while leaving the sulfonamide group intact. For instance, in a complex cyclobutane (B1203170) structure containing an this compound moiety, the ester group can be chemoselectively reduced to a primary alcohol using DIBAL-H, or the benzyl group on the nitrogen can be removed under specific hydrogenation conditions without affecting the robust sulfonamide S-N bond. epfl.ch Similarly, manganese-catalyzed N-alkylation of primary sulfonamides with alcohols proceeds with high chemoselectivity, yielding mono-N-alkylated products without significant formation of dialkylated species. acs.org These examples highlight the stability of the methanesulfonamide (B31651) group, which allows for selective transformations at other sites in the molecule.

| Reaction Type | Key Reagents/Conditions | Selectivity Type | Outcome | Reference |

|---|---|---|---|---|

| C-H Sulfonylation | Cu(OAc)₂ / Transient Directing Group | Regioselective | Exclusive ortho-C(sp²)-H functionalization of the benzyl ring | acs.orgnih.gov |

| C-H Arylation | Photocatalyst / Ni catalyst | Regioselective | Selective N-benzylic C(sp³)-H functionalization | rsc.org |

| Ester Reduction | DIBAL-H | Chemoselective | Ester reduced to alcohol; sulfonamide unaffected | epfl.ch |

| Debenzylation | H₂, Pd/C, Na₂CO₃ | Chemoselective | N-benzyl group removed; sulfonamide unaffected | epfl.ch |

| N-Alkylation | Mn(I) PNP pincer catalyst / Alcohol | Chemoselective | Mono-N-alkylation of primary sulfonamide | acs.org |

Advanced Characterization and Spectroscopic Analysis of N Benzylmethanesulfonamide

X-ray Crystallography for N-Benzylmethanesulfonamide Structure Elucidation

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are pivotal in defining the crystal structure of this compound. The sulfonamide group (-SO₂NH-) provides a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the oxygen atoms). This functionality allows for the formation of robust hydrogen-bonding networks. In many sulfonamide crystal structures, N-H···O hydrogen bonds are the primary interactions, often leading to the formation of chains or more complex three-dimensional arrays. nih.govsemanticscholar.org For example, in ortho-(4-tolylsulfonamido)benzamides, intermolecular hydrogen bonds of the type N–H···O=S are observed. nih.gov The analysis of these networks is crucial for understanding the stability and physical properties of the crystalline material. researchgate.net

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide complementary information to X-ray crystallography, offering details about the molecule's structure and electronic environment in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for characterizing organic molecules. ismrm.org For this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.28–7.46 ppm). rsc.org The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen show a doublet at approximately δ 4.29 ppm, and the methyl protons of the methanesulfonyl group appear as a singlet around δ 2.82 ppm. rsc.org A signal corresponding to the N-H proton is also observed, often as a broad singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. ucl.ac.uk For this compound, characteristic peaks are observed for the aromatic carbons, the methylene carbon, and the methyl carbon. rsc.org Reported values include signals at δ 136.69, 128.94, 128.14, and 127.93 ppm for the phenyl ring carbons, δ 47.22 ppm for the benzyl (B1604629) CH₂ carbon, and δ 41.13 ppm for the methyl carbon. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| ¹H NMR | 7.46 – 7.28 (m, 5H, Ar-H) | CDCl₃ |

| 5.07 (s, 1H, NH) | CDCl₃ | |

| 4.29 (d, J = 6.0 Hz, 2H, CH₂) | CDCl₃ | |

| 2.82 (s, 3H, CH₃) | CDCl₃ | |

| ¹³C NMR | 136.69, 128.94, 128.14, 127.93 | CDCl₃ |

| 47.22 (CH₂) | CDCl₃ | |

| 41.13 (CH₃) | CDCl₃ |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. nih.govplus.ac.at

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorptions corresponding to the N-H stretching vibration, typically in the region of 3300-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong bands, usually found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org Bending vibrations of the N-H group and various vibrations of the aromatic ring and alkyl chain would also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. plus.ac.at Symmetric vibrations, in particular, tend to give strong Raman signals. plus.ac.at Therefore, the symmetric S=O stretch of the sulfonamide group is expected to be prominent in the Raman spectrum. researchgate.net The aromatic ring vibrations also produce characteristic Raman bands. spectroscopyonline.com The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound. frontiersin.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| ortho-(4-tolylsulfonamido)benzamides |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. In the analysis of this compound, electron ionization (EI) is a common method used to generate ions. The resulting molecular ion (M•+) and its subsequent fragmentation pattern are key to confirming the compound's identity.

The molecular weight of this compound (C₈H₁₁NO₂S) is 185.24 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value. libretexts.orgmiamioh.edu Therefore, the M•+ peak for this compound is expected at m/z 185.

The fragmentation of the molecular ion is influenced by the strength of its chemical bonds and the stability of the resulting fragment ions. tutorchase.com For this compound, the fragmentation process is predictable based on its structure, which contains a benzyl group, a sulfonamide linkage, and a methyl group. Key fragmentation pathways include:

Alpha-cleavage: The most prominent fragmentation is often the cleavage of the C-N bond, which is the weakest bond adjacent to the aromatic ring. This leads to the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91 . This peak is frequently the base peak in the spectra of benzyl-containing compounds.

Cleavage of the S-N bond: Another significant fragmentation involves the cleavage of the sulfur-nitrogen bond. This can lead to the formation of a benzylamine (B48309) radical cation or other related fragments.

Loss of SO₂: A neutral loss of sulfur dioxide (SO₂) with a mass of 64 Da is a characteristic fragmentation for sulfonamides, leading to a peak at m/z 121 (M - 64).

Loss of the methyl group: Cleavage of the sulfur-methyl bond can result in the loss of a methyl radical (•CH₃), producing a fragment ion at m/z 170 (M - 15).

UV-Visible Spectrophotometry for Sulfonamide Detection and Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. The benzene (B151609) ring in this compound acts as a chromophore, exhibiting characteristic absorption bands in the ultraviolet region due to π→π* electronic transitions. nih.gov

The UV spectrum of the parent compound, benzenesulfonamide (B165840), shows absorption maxima at approximately 218 nm and 264 nm. sielc.com The substitution on the sulfonamide nitrogen, as in this compound, can cause slight shifts in the position and intensity of these absorption bands. Studies on various substituted benzenesulfonamides have characterized these absorption spectra in detail. nih.govacs.org For instance, a study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide reported its UV-Vis spectrum and calculated the electronic absorption spectra using various theoretical methods. nih.gov

Direct spectrophotometry can be used for quantification, but for enhanced sensitivity and selectivity, especially in complex matrices, derivatization methods are common for sulfonamides. These methods often involve converting the sulfonamide into a highly colored azo dye. A classic example is the Bratton-Marshall reaction, where the primary aromatic amine (if present, or after hydrolysis of the sulfonamide) is diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent like N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, intensely colored product.

| Sulfonamide | Analytical Method | λmax (nm) | Reference |

|---|---|---|---|

| Benzenesulfonamide | Direct UV Spectrum | 218, 264 | sielc.com |

| (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide | Direct UV Spectrum (in DMSO) | 284 | researchgate.net |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | Direct UV Spectrum | Not Specified | nih.gov |

Near-Infrared (NIR) Spectroscopy for Process Monitoring

Near-Infrared (NIR) spectroscopy, covering the wavelength range from approximately 800 nm to 2500 nm, has emerged as a powerful Process Analytical Technology (PAT) tool for the real-time monitoring of industrial manufacturing processes. europeanpharmaceuticalreview.compolytec.com This non-destructive technique allows for the rapid and continuous analysis of chemical composition and physical properties without the need for sample preparation. europeanpharmaceuticalreview.com

In the context of manufacturing processes involving this compound or other sulfonamides, NIR spectroscopy can be implemented for several key applications:

Raw Material Identification and Qualification: Verifying the identity and quality of incoming raw materials.

In-process Monitoring: Continuously monitoring critical process parameters such as the concentration of reactants and products, reaction completion, and blend uniformity. americanpharmaceuticalreview.com

Quality Control of Intermediates and Final Products: Ensuring consistent product quality by measuring parameters like active ingredient concentration, moisture content, and physical properties. americanpharmaceuticalreview.com

The effectiveness of NIR relies on building robust chemometric models, such as Partial Least Squares (PLS) regression, which correlate the NIR spectral data with reference values obtained from primary analytical methods. nih.gov These models can then be used for real-time prediction. For example, NIR spectroscopy has been successfully used to monitor the polymorphic transformation of sulfamerazine, a sulfonamide drug, during crystallization, demonstrating its utility in controlling complex processes. The ability to monitor a process in real-time allows for immediate adjustments, leading to improved efficiency, higher product quality, and reduced costs. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

| Application | Parameters Monitored | Key Benefits | Reference |

|---|---|---|---|

| Continuous Manufacturing | Drug Concentration, Blend Uniformity | Real-time process control, ensures steady state | americanpharmaceuticalreview.com |

| Pharmaceutical Manufacturing | Chemical Composition, Physical Properties (e.g., density, hardness) | Increased process understanding, enables Real-Time Release Testing (RTRT) | americanpharmaceuticalreview.comnih.gov |

| General Chemical Industry | Moisture, concentration, reaction endpoints | Reduced need for offline testing, lower costs, improved safety | europeanpharmaceuticalreview.com |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While not all sulfonamides are naturally fluorescent, some derivatives exhibit fluorescence, and others can be chemically modified to produce fluorescent products for analytical purposes.

The fluorescence properties of a molecule are highly dependent on its structure and its local environment. For instance, studies on novel dyes containing both benzenesulfonamide and 1,8-naphthalimide (B145957) moieties have shown significant fluorescence, with emission wavelengths in the visible range (561-614 nm) and high photoluminescence quantum yields (PLQY) in solution. mahendrapublications.com The benzenesulfonamide group can act as an acceptor-donor unit within a larger fluorophore system.

In other applications, the interaction of a non-fluorescent or weakly fluorescent sulfonamide with another molecule can be monitored using fluorescence. For example, the binding of benzenesulfonamide to carbonic anhydrase has been studied by observing the changes in the fluorescence of a probe attached to a peptide scaffold or by monitoring the melting temperature of the protein using a fluorescent dye (differential scanning fluorimetry). nih.govtandfonline.com Furthermore, highly sensitive analytical methods can be developed by reacting sulfonamides with fluorescent labeling agents. A novel fluorescent sensor based on an azopyrazole-benzenesulfonamide derivative was developed for the selective detection of Fe³⁺ ions through fluorescence quenching. bohrium.com

| Compound/System | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φf) | Application | Reference |

|---|---|---|---|---|---|

| 4-(2-phenylhydrazinyl)benzenesulfonamide | 330 | ~425 | Not Specified | Photophysical property study | researchgate.net |

| Benzenesulfonamide-1,8-naphthalimide Dye 1 | 434 | Not Specified | 79.70% (in acetonitrile) | Development of new fluorescent dyes | mahendrapublications.com |

| Benzenesulfonamide-1,8-naphthalimide Dye 3 | 440 | Not Specified | 33.68% (in acetonitrile) | Development of new fluorescent dyes | mahendrapublications.com |

| PHBS-sensor (azopyrazole-benzenesulfonamide) | Not Specified | 379 | Not Specified | Fluorescent sensor for Fe³⁺ (quenching) | bohrium.com |

Structure Reactivity Relationships Srr and Structural Modification Studies of N Benzylmethanesulfonamide Analogues

Correlating Structural Features with Reactivity Profiles

Key structural features that are often correlated with reactivity in N-benzylmethanesulfonamide analogues include:

The nature of the N-substituent: The benzyl (B1604629) group can be replaced with other alkyl or aryl groups, introducing different electronic and steric effects.

Substitution on the aromatic ring: Adding substituents to the phenyl ring of the benzyl group alters its electron-donating or electron-withdrawing properties.

The group attached to the sulfur atom: While the focus is on methanesulfonamide (B31651) (a methyl group), this can be varied, though it is a less common modification for this specific named compound's analogues.

Electronic Effects of N-Substituents on Sulfonamide Reactivity

The electronic properties of the substituent attached to the sulfonamide nitrogen play a critical role in modulating the reactivity of the entire molecule. The nitrogen atom's nucleophilicity and the acidity of the N-H proton are directly influenced by the electronic effects of the N-substituent.

Electron-donating groups (EDGs) attached to the nitrogen or the nearby benzyl ring increase the electron density on the nitrogen atom. This can enhance its nucleophilicity but decrease the acidity of the N-H proton. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic but increasing the acidity of the N-H proton. This increased acidity can facilitate deprotonation, which is often a key step in the reactions of sulfonamides.

A critical example of electronic influence is seen in the reactivity of N-protected versus N-unprotected sulfonamides. The introduction of an N-carbonyl group (an EWG) dramatically increases the reactivity of cyclic sulfonamides (sulfamidates) in ring-opening reactions. unirioja.esacs.org N-unprotected sulfamidates are often completely unreactive under the same conditions. unirioja.esacs.org This is attributed to the EWG's ability to stabilize the negative charge that develops on the nitrogen atom in the reaction's transition state. acs.org Similarly, in other sulfonamide reactions, electron-donating substituents have been shown to stabilize cationic intermediates, favoring certain reaction pathways like oxidative coupling. researchgate.net

The following table summarizes the general electronic effects of substituents on the reactivity of sulfonamide analogues.

| Substituent Type on N-Benzyl Group | Example Substituents | Effect on Nitrogen Electron Density | Effect on N-H Acidity | General Impact on Reactivity |

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Increases | Decreases | May enhance reactions involving nucleophilic nitrogen; stabilizes cationic intermediates. researchgate.net |

| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃, -Cl | Decreases | Increases | Facilitates deprotonation; stabilizes anionic transition states. acs.org |

| N-Acyl / N-Sulfonyl Protection | -C(O)R, -SO₂R | Strongly Decreases | Significantly Increases | Dramatically enhances reactivity in reactions like nucleophilic substitution on adjacent carbons. unirioja.es |

Steric Effects in this compound Derivatives and Reaction Outcomes

Steric effects, which arise from the spatial arrangement of atoms and the bulkiness of substituent groups, are crucial in determining the reaction outcomes of this compound derivatives. wikipedia.org Steric hindrance can affect reaction rates by impeding the approach of a reagent to the reactive center and can influence selectivity by favoring attack at a less hindered position. wikipedia.org

In the context of this compound, the size of substituents on the nitrogen atom or on the aromatic ring can dictate the feasibility and pathway of a reaction. For instance, attempts to introduce very bulky groups onto the sulfonamide nitrogen, such as a tert-butyl group, can fail under conditions where less bulky groups react readily, demonstrating the prohibitive nature of severe steric hindrance. mdpi.com

The interplay between steric and electronic effects is often complex. In base-induced rearrangement reactions of N-alkyl arylsulfonamides, the steric bulk of the N-alkyl group was found to be a determining factor in the reaction's feasibility. mdpi.com Similarly, in the formation of coordination compounds, the steric hindrance imposed by N-alkyl groups on diamine ligands directs the final structure and nuclearity of the copper(II) complexes formed. mdpi.com Introducing bulky substituents can also alter the fundamental geometry of a molecule, changing bond angles and influencing how the molecule packs in a crystal lattice. nih.govroyalsocietypublishing.org

The following table illustrates how steric hindrance can influence reaction outcomes in sulfonamide derivatives.

| Location of Steric Bulk | Nature of Effect | Consequence on Reaction Outcome | Example |

| On the N-Alkyl Group | Increased size (e.g., methyl to isopropyl to tert-butyl) | Slows or prevents N-alkylation or subsequent reactions at the nitrogen or adjacent atoms. mdpi.com | Difficulty in adding a Boc-protecting group to N-tert-butyl-p-toluenesulfonamide. mdpi.com |

| On the Aromatic Ring (ortho-position) | Bulky ortho-substituents | Can hinder reactions at the sulfonamide moiety by blocking access. May favor reactions at less hindered para-position. | Directs regioselectivity in aromatic coupling reactions. |

| In Reacting Partners | Bulky nucleophile or electrophile | Slows reaction rates significantly compared to smaller reagents. wikipedia.org | The solvolysis of neopentyl bromide is 10⁷ times slower than methyl bromide due to steric bulk. wikipedia.org |

Development of this compound as a Scaffold for Chemical Derivatization

A chemical scaffold is a core structure of a molecule upon which various functional groups can be built, leading to a library of diverse compounds. This compound serves as a versatile scaffold in medicinal chemistry and materials science. nih.govsmolecule.com Its structure combines a stable methanesulfonamide group with a modifiable benzyl moiety, allowing for systematic derivatization to explore chemical space and optimize for specific biological or chemical properties. nih.gov

The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govajchem-b.com Therefore, using this compound as a starting point allows chemists to synthesize novel compounds that may possess these activities. smolecule.com

Derivatization can occur at several positions:

The Sulfonamide Nitrogen: The N-H bond can participate in various reactions, including N-alkylation and N-arylation, to introduce new substituents. researchgate.net

The Benzyl Group's Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution to add functional groups at the ortho, meta, or para positions.

The Methylene (B1212753) (-CH₂-) Bridge: While less common, modifications can be envisioned at the benzylic position.

This scaffold approach is powerful because it allows for the rapid generation of many analogues from a common intermediate, which can then be screened for desired properties. For example, sulfonamide-based indole (B1671886) derivatives with significant antimicrobial activity have been synthesized using related starting materials. smolecule.com

Influence of Aromatic and Aliphatic Moieties on Sulfonamide Properties

The properties of a sulfonamide are significantly influenced by whether an aromatic group (like the benzyl group in this compound) or an aliphatic group (a non-aromatic carbon chain) is attached to the sulfonamide nitrogen. royalsocietypublishing.org This choice affects key physicochemical properties such as solubility, lipophilicity, hydrogen bonding capability, and crystal packing, which in turn influence the molecule's reactivity and biological interactions. royalsocietypublishing.org

Aromatic Sulfonamides (e.g., this compound) often feature a more rigid structure. The aromatic ring can participate in π-π stacking interactions and can be electronically tuned via substitution on the ring. These compounds are central to the development of many classical sulfa drugs and enzyme inhibitors. ekb.eg

Aliphatic Sulfonamides tend to be more flexible. Research has indicated that aliphatic sulfonamides can exhibit different biological activity profiles compared to their aromatic counterparts. For example, some studies have found that aliphatic sulfonamides show potent antibacterial activity, particularly against Gram-negative bacteria, and that this activity can decrease as the length of the carbon chain increases. ajchem-b.comresearchgate.net The ability of the sulfonamide group to form hydrogen bonds is a crucial factor in its biological activity, and the nature of the attached moiety (aromatic vs. aliphatic) can influence the strength and geometry of these bonds. royalsocietypublishing.org

The table below contrasts the general properties influenced by aromatic and aliphatic moieties.

| Property | Aromatic Moiety (e.g., Benzyl) | Aliphatic Moiety (e.g., Butyl) |

| Structural Rigidity | Higher rigidity due to the planar ring. | Higher flexibility due to free rotation of C-C single bonds. |

| Intermolecular Interactions | Can participate in π-π stacking, in addition to hydrogen bonding and van der Waals forces. royalsocietypublishing.org | Primarily hydrogen bonding and van der Waals forces. |

| Solubility | Generally more lipophilic (less water-soluble), though this can be modified with polar substituents. | Solubility varies with chain length; shorter chains are more polar. |

| Biological Activity Profile | Core of many classic enzyme inhibitors and sulfa drugs. ekb.eg | Can show distinct activity profiles, e.g., against Gram-negative bacteria. researchgate.net |

| Chemical Reactivity | Reactivity can be tuned by substitution on the aromatic ring (e.g., electrophilic substitution). | Reactivity is primarily that of the alkyl chain (e.g., free-radical halogenation). |

Applications of N Benzylmethanesulfonamide As a Synthetic Intermediate

Role in Carbon-Nitrogen (C-N) Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for creating the vast majority of nitrogen-containing compounds used in pharmaceuticals, agrochemicals, and materials science. epo.org N-Benzylmethanesulfonamide serves as a valuable substrate and partner in several modern C-N bond-forming reactions, particularly in the realm of metal-catalyzed cross-coupling.

Transition-metal catalyzed cross-coupling reactions have become a powerful method for forging C-N bonds. core.ac.uk While early methods focused on aryl halides, research has expanded to include more challenging electrophiles like amine derivatives. core.ac.uk Sulfonamides, including this compound, can act as nucleophilic partners in these reactions. For instance, in the Buchwald-Hartwig amination, a palladium-catalyzed reaction, sulfonamides can couple with aryl halides or triflates to form N-arylsulfonamides. epo.org This reaction is a key strategy for introducing nitrogen into aromatic systems. epo.orggoogle.com

Beyond palladium catalysis, nickel-catalyzed reactions have shown promise in activating C-N bonds for cross-coupling. core.ac.uk Research has demonstrated that benzylic sulfonamides can undergo Kumada cross-coupling reactions. core.ac.uk In a proposed catalytic cycle, an active Ni(0) catalyst undergoes oxidative addition into the benzylic C-N bond of the sulfonamide, forming a Ni(II) intermediate which then proceeds through transmetalation and reductive elimination to yield the cross-coupled product. core.ac.uk

This compound can also participate in other amination reactions. It can serve as a substrate in the Fukuyama-Mitsunobu reaction, a reliable method for forming amines. nih.gov Furthermore, it can undergo copper-catalyzed N-alkylation with alcohols. nih.gov Recent developments have also explored catalyst-free, photo-induced arylation and amination reactions where this compound can be a reaction partner. nih.gov These diverse catalytic systems highlight the adaptability of this compound in constructing C-N bonds under various conditions.

Table 1: Selected C-N Bond Formation Reactions Involving Sulfonamides

| Reaction Name | Catalyst/Reagent | Substrate Classes | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, Base | Aryl halides/triflates, Amines/Amides/Sulfonamides | Aryl-Nitrogen |

| Kumada Cross-Coupling | Nickel catalyst, Grignard reagent | Benzylic Sulfonamides, Grignard reagents | Carbon-Carbon (via C-N activation) |

| Fukuyama-Mitsunobu Reaction | DEAD, PPh₃ | Alcohols, Sulfonamides | Alkyl-Nitrogen |

| Copper-Catalyzed N-Alkylation | Copper(II) acetate | Alcohols, Sulfonamides | Alkyl-Nitrogen |

Utility as an Amine Protecting Group in Organic Synthesis

In multi-step organic synthesis, protecting functional groups is a critical strategy to prevent unwanted side reactions. unipr.it Amines are frequently protected due to their nucleophilicity and basicity. unipr.it Sulfonamides are a well-established class of amine protecting groups, known for their high stability across a broad range of reaction conditions. unipr.itoapi.int

The this compound structure contains two key components relevant to its potential as a protecting group: the methanesulfonyl group and the benzyl (B1604629) group.

The Sulfonamide Group: The methanesulfonyl (mesyl) group renders the nitrogen atom's lone pair less nucleophilic by delocalizing it across the sulfonyl group. This makes the protected amine resistant to many electrophilic reagents and oxidative conditions. unipr.it The N-H bond of a primary or secondary sulfonamide is also acidic, allowing for further functionalization at the nitrogen center if desired. unipr.it

The Benzyl Group (Bn): The benzyl group is a widely used protecting group for various functionalities, including amines. researchgate.net A key advantage of the benzyl group is its susceptibility to removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). researchgate.net This deprotection method is generally mild and orthogonal to many other protecting groups, meaning it can be removed selectively without affecting other sensitive parts of the molecule.

The combination of these features in this compound suggests its utility as a robust protecting group for a primary amino group (in this case, the methanesulfonamide (B31651) nitrogen is protected by the benzyl group). Conversely, the methanesulfonyl group could be considered as protecting the benzylamine (B48309). The stability of the sulfonamide bond makes it very robust, while the benzyl group offers a reliable method for cleavage via hydrogenolysis. This contrasts with other sulfonamide protecting groups like tosyl, which is known for its difficult removal, or nosyl, which is more easily cleaved but less stable to various reaction conditions. unipr.it

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | Base stable, hydrogenolysis stable |

| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenolysis, Strong Acid | Base stable |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Acid stable, hydrogenolysis stable |

| Benzyl | Bn | Benzyl bromide/chloride | Catalytic Hydrogenolysis | Acid and base stable |

| p-Toluenesulfonyl | Ts (Tosyl) | Ts-Cl | Harsh (e.g., Na/NH₃, HBr/phenol) | Very high stability |

| N-Benzylmethanesulfonyl | - | Benzylamine + Ms-Cl | Catalytic Hydrogenolysis (to cleave Bn) | High stability expected |

Building Block in Complex Molecule Synthesis and Natural Product Analogues

The concept of using readily available, structurally defined molecules as building blocks is central to modern synthetic strategy, particularly in the assembly of complex molecules and natural product analogues. core.ac.uk this compound serves as such a building block, providing a reliable scaffold that can be elaborated into more complex structures. core.ac.uk

Its utility stems from the reactivity of both the sulfonamide nitrogen and the benzyl group. The sulfonamide can undergo N-alkylation or N-arylation, allowing for the attachment of various substituents. nih.gov This was demonstrated in the synthesis of a series of sulfonamide-based indole (B1671886) derivatives which exhibited significant anti-microbial activity. In this work, this compound or related structures were used as key intermediates to construct the final bioactive molecules.

The synthesis of natural product analogues is a crucial endeavor in medicinal chemistry, aiming to create molecules with improved potency, selectivity, or pharmacokinetic properties compared to the original natural product. By using building blocks like this compound, chemists can systematically modify a core structure to explore structure-activity relationships (SAR). The sulfonamide moiety itself is a well-known pharmacophore present in many approved drugs, and incorporating it via a building block approach is an efficient synthetic strategy. The benzyl group provides solubility in common organic solvents, simplifying handling and reaction setup.

Precursor for Advanced Sulfonamide Derivatives (e.g., Sulfondiimidamides)

The sulfonamide functional group is a cornerstone of medicinal chemistry, but researchers continuously seek novel isosteres—functional groups with similar physical or chemical properties—to explore new chemical space and overcome challenges like drug resistance. nih.gov Sulfondiimidamides, which are double aza-analogues of sulfonamides where both sulfonyl oxygens are replaced by nitrogen substituents, have emerged as an exciting and promising class of molecules. nih.gov

The synthesis of sulfondiimidamides has historically been challenging. nih.gov However, recent advances have provided more accessible routes. One prominent strategy involves the synthesis of sulfondiimidoyl fluorides as key intermediates, which can then undergo Sulfur-Fluoride Exchange (SuFEx) reactions with amines to furnish the final sulfondiimidamide. nih.gov These sulfondiimidoyl fluorides are typically generated from N-protected sulfinamidines. nih.gov

While direct conversion from this compound is not the primary reported route, the general synthetic pathways start from simpler sulfur compounds that are conceptually related. A modular two-step synthesis of sulfondiimidamides begins with organometallic reagents reacting with a sulfurdiimide, followed by an iodine(III)-mediated oxidative amination of the resulting primary sulfinamidine. nih.gov This highlights that sulfinamide and sulfinamidine intermediates are central to the construction of the sulfondiimidamide core. The development of these advanced S(VI) hubs opens up new avenues for drug discovery, allowing for the creation of novel sulfonamide bioisosteres with tunable properties. nih.gov

Table 3: Hierarchy of Sulfonamide-Related S(VI) Functional Groups

| Functional Group | General Structure | Description |

|---|---|---|

| Sulfonamide | R-SO₂-NR'R'' | Two oxygen atoms, one nitrogen atom |

| Sulfonimidamide | R-SO(NR''')-NR'R'' | One oxygen atom, two nitrogen atoms |

| Sulfondiimidamide | R-S(NR'''')(NR''')-NR'R'' | Zero oxygen atoms, three nitrogen atoms |

Future Directions in N Benzylmethanesulfonamide Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonamides, often relying on the reaction of sulfonyl chlorides with amines, is effective but raises environmental and safety concerns due to the use of toxic reagents and chlorinated solvents. researchgate.netmdpi.com The future of N-Benzylmethanesulfonamide synthesis lies in the adoption of greener and more sustainable methodologies that align with the principles of green chemistry. ugr.es

Key research directions include:

Water as a Solvent: Moving away from volatile organic compounds (VOCs), research is increasingly focused on using water as a "green" solvent for sulfonamide synthesis. researchgate.netmdpi.com This approach not only minimizes environmental impact but also simplifies product isolation, often allowing for collection by simple filtration. researchgate.net

Alternative Reagents: Future syntheses will likely avoid highly reactive and toxic sulfur sources like sulfonyl chlorides in favor of more stable and safer alternatives, such as sodium sulfinate or sodium metabisulfite. researchgate.netua.es

Catalytic Systems: The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. For this compound, this includes exploring metal-catalyzed processes, such as the manganese-catalyzed N-alkylation of sulfonamides using alcohols, which offers a "borrowing hydrogen" approach to form the N-benzyl bond efficiently. acs.org Copper-catalyzed reactions in novel media like Deep Eutectic Solvents (DES) also present a promising, air- and moisture-insensitive route. ua.es

The table below summarizes emerging sustainable synthesis strategies applicable to this compound.

| Synthesis Strategy | Key Features | Potential Advantages |

| Aqueous Synthesis | Uses water as the primary solvent. researchgate.netmdpi.com | Environmentally benign, simplified purification. researchgate.net |

| Alternative Sulfonylating Agents | Employs stable sulfur sources like sodium sulfinate. researchgate.net | Avoids toxic and highly reactive sulfonyl chlorides. |

| Manganese Catalysis | Utilizes manganese catalysts for N-alkylation with alcohols. acs.org | High efficiency, use of abundant metals, chemoselectivity. acs.org |

| Mechanochemistry | Solvent-free synthesis via ball-milling. rsc.org | Reduced waste, cost-effective, energy-efficient. rsc.org |

| Microwave/Ultrasound-Assisted Synthesis | Uses microwave or ultrasound energy to drive reactions. nih.gov | Faster reaction times, improved yields. nih.gov |

By focusing on these innovative and sustainable routes, the chemical community can ensure that the production of this compound is both economically viable and environmentally responsible.

Advanced Mechanistic Elucidations through Combined Computational and Experimental Approaches

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic protocols and designing new, more efficient ones. For this compound and related compounds, a synergistic approach that combines experimental techniques with computational modeling is paving the way for deeper mechanistic insights.

Future research in this area will likely focus on:

Computational Docking and Molecular Dynamics: These computational tools are invaluable for studying the interactions of sulfonamides with biological targets, such as enzymes. mdpi.com For instance, understanding how the this compound moiety binds within the active site of an enzyme can guide the design of more potent and selective inhibitors. mdpi.com Computational studies can reveal key interactions, such as hydrogen bonds between the sulfonamide oxygen and receptor residues, and hydrophobic interactions involving the benzyl (B1604629) group. mdpi.com

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating reaction pathways, transition states, and the electronic structure of molecules. nih.gov Applying DFT to the synthesis of this compound can help elucidate the precise mechanism of catalytic cycles, such as the manganese-catalyzed N-alkylation, by modeling intermediates like manganese hydride species and N-sulfonylimines. acs.org

Real-Time Reaction Monitoring: Experimental techniques like real-time Nuclear Magnetic Resonance (NMR) spectroscopy allow for the precise monitoring of monomer consumption and polymer formation during polymerization reactions initiated by this compound. researchgate.netresearchgate.net This data provides accurate propagation rate constants and allows for a detailed analysis of how reaction conditions (e.g., temperature, solvent, counter-ion) affect the polymerization kinetics. researchgate.net

Integrated Mechanistic Studies: The most powerful approach involves integrating findings from multiple techniques. For example, experimental kinetic data from NMR can be rationalized through DFT calculations of transition state energies. acs.orgresearchgate.net Similarly, hypotheses generated from molecular dynamics simulations about ligand-receptor interactions can be tested through site-directed mutagenesis and binding assays. mdpi.com This iterative cycle of prediction and verification accelerates the discovery process.

These advanced approaches will move the field beyond simple observation to a predictive understanding of the chemical behavior of this compound, enabling more rational and efficient process development and drug design.

Exploration of Supramolecular Architectures Involving this compound

Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a powerful avenue for designing novel materials with tailored properties. This compound, with its capacity for hydrogen bonding, is an excellent candidate for building complex supramolecular architectures. nih.govcymitquimica.com

Future research is expected to delve into:

Crystal Engineering and Polymorphism: The specific arrangement of molecules in a crystal lattice dictates the material's physical properties. The crystal structure of this compound has been documented, providing a foundation for further exploration. ugr.esrsc.orgnih.gov Future work will likely focus on identifying and characterizing new polymorphs (different crystal forms of the same compound) and understanding how processing conditions can be used to control which form is produced.

Hydrogen Bonding Analysis: The sulfonamide group (—SO₂NH—) is a classic hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). savemyexams.com Detailed structural studies, using techniques like X-ray diffraction and supported by Hirshfeld analysis, can map the intricate network of intermolecular hydrogen bonds. mdpi.comnih.gov In related sulfonamides, N-H···O=S hydrogen bonds are a dominant feature, organizing molecules into specific patterns and dimensions. nih.gov Understanding these patterns in this compound is key to designing more complex structures.

Co-crystal Formation: Co-crystallization involves combining two or more different molecules in a single crystal lattice to create a new solid form with unique properties. icdd.commdpi.com this compound can be used as a co-former with other molecules, including active pharmaceutical ingredients (APIs), to modify properties like solubility, stability, and bioavailability. icdd.com The design of co-crystals relies on predictable non-covalent interactions, primarily hydrogen bonding, making the sulfonamide moiety an ideal functional group for this purpose. mdpi.com

Self-Assembled Systems: The spontaneous organization of molecules into ordered structures is a hallmark of supramolecular chemistry. nih.govnih.gov Research into how this compound and its derivatives self-assemble in solution or at interfaces could lead to the development of new gels, liquid crystals, or nanomaterials. nih.gov These assemblies are driven by a combination of forces including hydrogen bonding, π-π stacking (from the benzyl group), and hydrophobic interactions.

The table below highlights the key non-covalent interactions involving this compound that are crucial for building supramolecular structures.

| Interaction Type | Involving Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | Sulfonamide N-H (donor) and O=S (acceptor). nih.govsavemyexams.com | Directs the primary organization of molecules, forming chains or sheets. nih.gov |

| π-π Stacking | Benzyl aromatic rings. | Contributes to the packing and stability of the crystal lattice. |

| Hydrophobic Interactions | Benzyl group. | Influences self-assembly in aqueous or polar environments. nih.gov |

By harnessing these non-covalent forces, researchers can use this compound as a versatile building block to construct a new generation of functional materials from the bottom up.

This compound as a Template for New Chemical Entities in Materials Science and Catalysis

The unique chemical properties of this compound make it an excellent starting point or template for creating new molecules with applications in materials science and catalysis. Its role as an initiator in polymerization is a well-established example that points toward broader future potential.

Key areas for future exploration include:

Initiator for Living Anionic Ring-Opening Polymerization (AROP): this compound, when deprotonated with a strong base like potassium hexamethyldisilazide (KHMDS), becomes a potent azaanionic initiator for the AROP of N-sulfonylaziridines. researchgate.netsciengine.com This "living" polymerization process allows for the synthesis of linear polyamines with controlled molecular weights and low dispersity. researchgate.netchemeurope.com Future work will likely focus on expanding the range of monomers compatible with this initiation system to create novel polymers with diverse functionalities and architectures, such as block copolymers. fiveable.me The ability to operate these polymerizations in open vessels using air- and water-tolerant sulfanion initiators further enhances their practical applicability. sciengine.com

Development of Functional Polymers: The polymers synthesized using this compound as an initiator, specifically polysulfonamides, can be further modified. A crucial post-polymerization step is the removal of the sulfonyl groups to yield linear polyethyleneimine (PEI) and its derivatives. chemeurope.com These polyamines are valuable materials with applications ranging from gene delivery to water treatment. Research will continue to refine the desulfonylation process and explore the properties of the resulting polyamines.

Scaffold for Catalyst Development: The sulfonamide framework can be incorporated into more complex ligand structures for catalysis. While direct catalytic applications of this compound itself are not prominent, its derivatives can serve as ligands for metal catalysts. For example, N-heterocyclic carbene (NHC)-copper complexes, which are effective in a wide range of organic reactions, can be modified with sulfonamide-containing substituents to tune their steric and electronic properties, thereby influencing their catalytic activity and selectivity. beilstein-journals.org

Template for Materials with Tailored Properties: The ability to initiate polymerization from a well-defined starting point allows for the creation of materials with specific end-groups derived from the initiator. By modifying the structure of this compound, new polymers with tailored thermal, mechanical, or electronic properties can be designed. For instance, incorporating additional functional groups onto the benzyl ring of the initiator could introduce new functionalities into the resulting polymer chain.

The use of this compound as an initiator in AROP is summarized in the table below.

| Polymerization Component | Function | Resulting Product |

| This compound | Pre-initiator | Polysulfonamide |

| Base (e.g., KHMDS) | Activator (deprotonates the initiator) | - |

| N-Sulfonylaziridine | Monomer | Linear polymer with controlled molecular weight |

| Post-polymerization reduction | Desulfonylation | Linear polyamine (e.g., PEI) |

As a versatile chemical scaffold, this compound provides a robust platform for innovation, promising the development of advanced polymers and catalytic systems with significant scientific and industrial impact.

Q & A

Q. What are the standard synthetic routes for preparing n-Benzylmethanesulfonamide in academic research?

Methodological Answer: A widely cited method involves reacting benzylamine with methanesulfonyl chloride under controlled conditions. In General Procedure 2 (GP2) , benzylamine (1.9 mL, 17 mmol) is treated with methanesulfonyl chloride in dichloromethane. The reaction is stirred at room temperature, followed by purification via flash chromatography (eluent: n-hexane/ethyl acetate gradient) to yield n-Benzylmethanesulfonamide as white crystals (82% yield). Key quality checks include melting point (64–65°C) and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How is this compound structurally characterized in research settings?

Methodological Answer: Researchers rely on ¹H NMR (300 MHz, CDCl₃: δ 7.41–7.28 [m, 5H], 4.84 [s, 1H], 4.31 [d, J = 6.2 Hz, 2H], 2.85 [s, 3H]) and IR spectroscopy (neat: νmax 3225, 1294, 1132 cm⁻¹ for sulfonamide N–H and S=O stretches). ¹³C NMR confirms the benzyl and sulfonamide moieties. Cross-referencing with literature spectra ensures structural fidelity .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a precursor for ynamides (alkyne-amides) via copper-catalyzed coupling (e.g., with 1,1-dibromoalkenes). In General Procedure 5 (GP5) , n-Benzylmethanesulfonamide reacts with dibromoalkenes using Cs₂CO₃ and CuI (0.12 eq.) to form ynamides, which are valuable in cycloaddition and heterocycle synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-derived syntheses?

Methodological Answer: Variables include:

- Catalyst loading : Reducing CuI from 0.2 eq. to 0.12 eq. minimizes side reactions in ynamide formation .

- Solvent polarity : Dichloromethane (non-polar) vs. acetone/water (polar) affects intermediate stability.

- Temperature : GP2 uses ambient conditions, but heating (e.g., 60°C in ethanol) may enhance nucleophilic substitution in derivative synthesis . Systematic Design of Experiments (DoE) is recommended to identify optimal parameters.

Q. What role does this compound play in synthesizing bioactive or complex molecules?

Methodological Answer: It acts as a sulfonamide building block in:

- Xanthone hybrids : Derivatives like N-xanthone benzenesulfonamides (e.g., 9i–9n) are synthesized for phosphoglycolylation studies, with Rf values (0.35–0.55) and HRMS validation .

- Inflammasome inhibitors : Analogues with tailored substituents (e.g., N-methyl groups) are screened for NLRP3 inhibition using IL-1β ELISA assays .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound derivatives?

Methodological Answer:

- Data validation : Replicate NMR/HRMS analyses (Bruker 300 MHz, DMSO-d₆) and cross-check with computational tools (e.g., ACD/Labs or MestReNova) .

- Bioactivity conflicts : Use orthogonal assays (e.g., SPR vs. fluorescence polarization for binding studies) and control experiments (e.g., knockout cell lines for NLRP3 specificity) .

- Statistical rigor : Apply Student’s t-test or ANOVA to assess significance of contradictory results (e.g., IC₅₀ variations >10%) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.